molecular formula C15H26N2O5 B1506709 Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate CAS No. 459417-40-4

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Cat. No.: B1506709
CAS No.: 459417-40-4
M. Wt: 314.38 g/mol
InChI Key: PWHYEWGIMWCYTP-UHFFFAOYSA-N
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Description

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate: is a chemical compound with the molecular formula C15H26N2O5. It is a derivative of diazepane, featuring two tert-butyl ester groups and a keto group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:

  • Formation of Diazepane Derivative: The starting material is usually a diazepane derivative, which undergoes esterification with tert-butyl alcohol in the presence of a strong acid catalyst.

  • Oxidation: The resulting compound is then oxidized to introduce the keto group at the 6-position.

  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficient synthesis and high yield. The use of automated systems and advanced purification techniques can help in scaling up the production while maintaining quality.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl ester groups are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives with different functional groups.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Derivatives with different substituents replacing the tert-butyl groups.

Scientific Research Applications

Chemistry: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: Medicine: It may be explored for its therapeutic potential in drug discovery and development, particularly in the treatment of neurological disorders. Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Diazepam: A well-known benzodiazepine with sedative properties.

  • Oxazepam: Another benzodiazepine used for anxiety disorders.

  • Lorazepam: A medication used to treat anxiety disorders and insomnia.

Uniqueness: Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is unique in its structure, featuring the diazepane ring with tert-butyl ester groups and a keto group. This structural difference may result in distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ditert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-14(2,3)21-12(19)16-7-8-17(10-11(18)9-16)13(20)22-15(4,5)6/h7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHYEWGIMWCYTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718869
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459417-40-4
Record name Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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